molecular formula C18H25N5 B12260916 N,N-dimethyl-2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine

N,N-dimethyl-2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B12260916
M. Wt: 311.4 g/mol
InChI Key: SXUITTSOQABEDU-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a 3-methylphenyl group

Properties

Molecular Formula

C18H25N5

Molecular Weight

311.4 g/mol

IUPAC Name

N,N-dimethyl-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C18H25N5/c1-15-5-4-6-16(13-15)14-22-9-11-23(12-10-22)18-19-8-7-17(20-18)21(2)3/h4-8,13H,9-12,14H2,1-3H3

InChI Key

SXUITTSOQABEDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC=CC(=N3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Substitution with Piperazine: The pyrimidine ring is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the piperazine-substituted pyrimidine.

    Introduction of the 3-Methylphenyl Group: The final step involves the alkylation of the piperazine nitrogen with 3-methylbenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen, using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.

Major Products

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N,N-dimethyl-2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N,N-dimethyl-2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine: can be compared with other piperazine derivatives and pyrimidine-based compounds:

    Similar Compounds: Piperazine, pyrimidine, 3-methylbenzylamine.

    Uniqueness: The unique combination of the pyrimidine ring, piperazine moiety, and 3-methylphenyl group distinguishes this compound from others, potentially offering unique biological activities and applications.

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